molecular formula C22H28INO3 B2756102 Nalmefene methiodide CAS No. 136440-71-6

Nalmefene methiodide

カタログ番号 B2756102
CAS番号: 136440-71-6
分子量: 481.374
InChIキー: KRDOLNRUFQASJV-OFEPICNMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nalmefene, also known as 6-methylene naltrexone, is a pure opioid antagonist . It is structurally similar to naltrexone and is used for the emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . Nalmefene is also used in the treatment of alcohol dependence .


Molecular Structure Analysis

Nalmefene is an opiate derivative having a similar structure to naltrexone . It is also known as 6-methylene naltrexone . The chemical name of Nalmefene HCl is 17-(cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt .


Chemical Reactions Analysis

Nalmefene is a pure opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nalmefene HCl is a pure opioid receptor antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for OUD and opioid overdose. It is a white crystalline substance .

科学的研究の応用

Nalmefene methiodide, also known by its chemical name (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, is a compound with several potential applications in scientific research and clinical practice. Below is a comprehensive analysis of six unique applications of Nalmefene methiodide, each discussed in a separate section.

Treatment of Opioid Overdose

Nalmefene methiodide serves as a potent opioid antagonist, providing an alternative to naloxone for the reversal of opioid intoxication . Its prolonged duration of action makes it a valuable tool in managing acute opioid overdose, potentially reducing the need for frequent monitoring and healthcare costs associated with opioid toxicity treatment .

Management of Opioid Use Disorder (OUD)

The compound’s ability to act as an opioid antagonist also suggests its utility in the continued treatment of OUD. It can help mitigate the psychosocial and physical damage caused by opioid addiction, offering a pharmacological approach to managing this chronic condition .

Anesthetic Recovery Optimization

In the context of anesthetic recovery, Nalmefene methiodide has been studied for its efficacy in improving the recovery quality of patients after general anesthesia. This application is particularly relevant in surgical settings where opioid-induced respiratory depression is a concern .

Intranasal Formulation for Emergency Use

The intranasal formulation of Nalmefene methiodide, approved by the US FDA, provides a non-invasive and rapid administration route for emergency treatment of opioid overdose. This formulation could be especially useful in settings where intravenous access is not readily available .

Long-Term Antagonism for Synthetic Opioids

Due to its high affinity for opioid receptors and longer duration of action compared to naloxone, Nalmefene methiodide is marketed for use following overdoses of synthetic opioids. However, its effectiveness and safety in this application require further clinical data and comparative studies with naloxone .

Potential in Reducing Opioid Withdrawal Symptoms

There is evidence to suggest that Nalmefene methiodide may result in more prolonged and severe opioid withdrawal symptoms than naloxone. This characteristic could potentially be harnessed to provide a more gradual withdrawal process, although the implications for patient well-being must be carefully considered .

作用機序

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

Nalmefene methiodide interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that nalmefene methiodide has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

Nalmefene methiodide affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

Nalmefene methiodide is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of nalmefene methiodide surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of nalmefene methiodide’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of nalmefene methiodide can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that nalmefene methiodide is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before nalmefene methiodide is recommended as a primary opioid antidote .

Safety and Hazards

General hygiene considerations suggest not to eat, drink, or smoke when using Nalmefene . Severe opioid withdrawal symptoms may happen suddenly after receiving this medicine .

将来の方向性

Nalmefene’s approval is based on results announced by Opiant Pharmaceuticals and the company’s recent acquirer, Indivior. With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug .

特性

IUPAC Name

(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.CH3I/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;1-2/h4-5,13,16,19,23-24H,1-3,6-11H2;1H3/t16?,19-,20-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOLNRUFQASJV-OFEPICNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CI.C=C1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。